molecular formula C22H14ClFN4O B4978065 7-(3-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(3-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4978065
M. Wt: 404.8 g/mol
InChI Key: BQUMSZGAEABHCH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-pyrimidinone class, characterized by a fused heterocyclic core (pyrazole-pyridine-pyrimidine) with a ketone group at position 4. Key substituents include a 3-chlorophenyl group at position 7, a 4-fluorophenyl group at position 3, and a methyl group at position 5. These substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

11-(3-chlorophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN4O/c1-13-20(14-5-7-16(24)8-6-14)21-25-12-18-19(28(21)26-13)9-10-27(22(18)29)17-4-2-3-15(23)11-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUMSZGAEABHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C22H14ClFN4O
  • Molecular Weight : 404.8 g/mol
  • IUPAC Name : 5-(3-chlorophenyl)-11-(4-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo and pyrimidine rings through various coupling reactions. The synthesis pathways have been optimized to increase yield and reduce by-products, which is crucial for subsequent biological testing.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine class. The specific compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cell Line Studies :
    • The compound was tested against breast, colon, and lung cancer cell lines. Results indicated significant antiproliferative activity, suggesting that it may interfere with cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
    • Comparative studies indicated that the presence of halogen substituents (like chlorine and fluorine) enhances the biological activity of these compounds compared to their non-substituted analogs.
  • Mechanisms of Action :
    • The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it may act by inhibiting specific enzymes involved in cancer cell metabolism or by modulating signaling pathways related to cell survival and proliferation.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes that are critical in disease processes:

  • Dihydrofolate Reductase (DHFR) : Studies indicated a lack of inhibitory activity against DHFR, suggesting that its antiproliferative effects may occur through alternative pathways rather than traditional folate pathway inhibition .

Other Pharmacological Effects

Beyond anticancer activity, compounds similar to this compound have been noted for additional pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Psychopharmacological Effects : There is ongoing research into the nootropic effects of related compounds.

Case Studies

Recent case studies have highlighted the potential of this compound in drug discovery:

  • A study demonstrated that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could lead to enhanced selectivity and potency against targeted cancer types.
  • Another investigation focused on structure-activity relationships (SAR) which revealed that substituent variations significantly impact biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pyrazolo-pyrido-pyrimidinone scaffold is shared with several compounds in the evidence, but substituent diversity drives functional differences:

Compound Name/ID Substituents Molecular Formula Key Properties/Activities Reference
Target Compound 7-(3-ClPh), 3-(4-FPh), 2-Me C23H15ClFN5O N/A (hypothetical)
4a-p (Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones) Varied aryl/alkyl groups at positions 2, 3, 7 Variable No significant antimicrobial activity
Compound 10f () 7-(4-ClPh), 2-(PhNH2), 3-carboxamide C19H14ClN5O Antiproliferative (synthetic focus)
Compound XIV () 2-Et, 3-(4-FPh), 7-(3,4,5-trimethoxyPh) C26H24FN3O4 Structural similarity; substituent-driven solubility
Compound XV () 2-(2-ClPh), 7-[3-(dimethylamino)propyl] C19H19ClN6O Potential CNS activity due to dimethylamino group

Key Observations :

  • Substituent Position : The 3-chlorophenyl and 4-fluorophenyl groups in the target compound may enhance steric hindrance or π-π stacking compared to simpler alkyl/aryl groups in analogs like 4a-p .
  • Electron-Withdrawing Groups : The 4-fluorophenyl group (electron-withdrawing) could increase metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
  • Methyl Group (Position 2) : This small alkyl group may improve solubility relative to bulkier substituents (e.g., trifluoromethyl in ) .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (MW ≈ 431.87 g/mol) is heavier than simpler analogs (e.g., 4a-p in , MW ≈ 350–400 g/mol), which may affect bioavailability .
  • LogP Predictions : The 3-chlorophenyl and 4-fluorophenyl groups likely increase lipophilicity (higher LogP) compared to hydroxylated analogs (e.g., 4f in , LogP ≈ 1.5–2.0) .
  • Metabolic Stability : Fluorine’s resistance to oxidation may prolong half-life relative to compounds with hydroxyl groups (e.g., 4g in ) .

Q & A

Q. What are the challenges in achieving selective functionalization of the pyrido-pyrimidine core?

  • Methodological Answer :
  • Protecting group strategies : Use Boc or Fmoc groups to block reactive sites during synthesis.
  • Directed ortho-metalation : Directs substituents to specific positions using lithium bases.
  • Cross-coupling optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for C–C bond formation .

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